molecular formula C35H24F2O B14506256 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol CAS No. 64706-23-6

3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol

Cat. No.: B14506256
CAS No.: 64706-23-6
M. Wt: 498.6 g/mol
InChI Key: NWUWGJKIKVJCCG-UHFFFAOYSA-N
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Description

3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .

Properties

CAS No.

64706-23-6

Molecular Formula

C35H24F2O

Molecular Weight

498.6 g/mol

IUPAC Name

3,4-bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C35H24F2O/c36-29-20-16-24(17-21-29)31-32(25-18-22-30(37)23-19-25)34(27-12-6-2-7-13-27)35(38,28-14-8-3-9-15-28)33(31)26-10-4-1-5-11-26/h1-23,38H

InChI Key

NWUWGJKIKVJCCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F

Origin of Product

United States

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